molecular formula C14H12F3NO B8167826 4-Methyl-3-(4-(trifluoromethyl)phenoxy)aniline

4-Methyl-3-(4-(trifluoromethyl)phenoxy)aniline

Cat. No.: B8167826
M. Wt: 267.25 g/mol
InChI Key: UJYXLMXFAOIRAA-UHFFFAOYSA-N
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Description

4-Methyl-3-(4-(trifluoromethyl)phenoxy)aniline is an organic compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(4-(trifluoromethyl)phenoxy)aniline typically involves the reaction of 4-methyl-3-nitroaniline with 4-(trifluoromethyl)phenol under suitable conditions. The nitro group is then reduced to an amine to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(4-(trifluoromethyl)phenoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction will produce amines.

Scientific Research Applications

4-Methyl-3-(4-(trifluoromethyl)phenoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It is used in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(4-(trifluoromethyl)phenoxy)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline
  • 3-Methyl-4-(trifluoromethyl)phenoxy)aniline hemioxalate

Uniqueness

4-Methyl-3-(4-(trifluoromethyl)phenoxy)aniline is unique due to the presence of both a trifluoromethyl group and a phenoxy group attached to an aniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science.

Biological Activity

4-Methyl-3-(4-(trifluoromethyl)phenoxy)aniline is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. The following sections detail its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available aniline derivatives.
  • Electrophilic Aromatic Substitution : The trifluoromethyl group is introduced to the phenyl ring through electrophilic aromatic substitution.
  • Nucleophilic Substitution : The phenoxy group is attached via nucleophilic substitution methods, often utilizing activated halides.

These synthetic routes can vary based on the desired purity and yield of the final product.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study comparing various phenylamine derivatives, this compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values reported were in the range of 3.2 to 5.7 μg/mL, demonstrating its potency compared to standard antibiotics like cefazolin (MIC = 4.2 μg/mL) .

Antiparasitic Activity

In vitro studies have also assessed the antiplasmodial activity of this compound against Plasmodium falciparum strains. Notably, it exhibited IC50 values that suggest strong efficacy against both chloroquine-sensitive and chloroquine-resistant strains, with values as low as 0.12 μg/mL noted in some derivatives . This highlights its potential as a lead compound for developing new antimalarial therapies.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within pathogens:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and parasitic metabolism.
  • Membrane Disruption : It is hypothesized that the trifluoromethyl group enhances membrane permeability, leading to increased cytotoxicity against pathogens.

Table 1: Biological Activity Summary

Biological ActivityMIC/IC50 ValuesComparison
Antibacterial3.2 - 5.7 μg/mLCefazolin (4.2 μg/mL)
Antiparasitic0.12 - 0.33 μg/mLChloroquine (0.33 μg/mL)

Recent Studies

  • Antibacterial Efficacy : A study published in MDPI evaluated various phenylamine derivatives, including our compound, revealing superior antibacterial properties compared to traditional antibiotics .
  • Antiparasitic Potential : Research highlighted that the compound displayed promising antiplasmodial activity against both sensitive and resistant strains of Plasmodium falciparum, indicating its potential role in combating malaria .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that compounds with similar structures could induce oxidative stress in pathogens, disrupting cellular functions and leading to cell death .

Properties

IUPAC Name

4-methyl-3-[4-(trifluoromethyl)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-9-2-5-11(18)8-13(9)19-12-6-3-10(4-7-12)14(15,16)17/h2-8H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYXLMXFAOIRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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